molecular formula C11H11N3O2 B15216652 N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 61316-31-2

N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide

Cat. No.: B15216652
CAS No.: 61316-31-2
M. Wt: 217.22 g/mol
InChI Key: IUDVHBCOJKLYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide (CAS 61316-31-2) is a chemical compound with a molecular weight of 217.22 g/mol and the molecular formula C11H11N3O2 . This compound features a pyrido[1,2-a]pyrimidine core structure, a scaffold recognized in medicinal chemistry for its diverse biological interactions . The pyrido[1,2-a]pyrimidine family of heterocyclic compounds is of significant research interest due to its wide spectrum of reported biological activities, which includes anticonvulsant and psychotropic properties . Furthermore, structurally similar compounds based on this core have been identified as activators of the p53 tumor suppressor pathway in cancer cell research, suggesting potential avenues for investigation in oncology . The presence of both carboxamide and carbonyl functional groups on this heterocyclic scaffold makes it a versatile intermediate for further chemical exploration and derivative synthesis. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

61316-31-2

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N,2-dimethyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-7-6-9(15)14-5-3-4-8(10(14)13-7)11(16)12-2/h3-6H,1-2H3,(H,12,16)

InChI Key

IUDVHBCOJKLYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core. Subsequent methylation and carboxamidation steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Pyrido-Thieno-Pyrimidine Derivatives (PTP Series)

Example Compound: N-[2-(Dimethylamino)ethyl]-2,3-dimethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxamide (PTP)

  • Key Differences: Ring System: PTP incorporates a thieno[2,3-d]pyrimidine ring fused to the pyrido core, unlike the simpler pyrido[1,2-a]pyrimidine system in the target compound. Substituents: PTP has a dimethylaminoethyl group at the carboxamide nitrogen and methyl groups at positions 2 and 3.
  • Biological Activity: PTP activates p53 via Erk1/2-mediated phosphorylation and p300-dependent acetylation, inducing G1-phase arrest and apoptosis in colorectal cancer cells . The thieno ring may enhance DNA intercalation or protein binding compared to the pyrido analog.

Pyrido-Pyrrolo-Pyrimidine Carboxamides

Example Compounds :

  • 1-Benzyl/methyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides (Compounds 17, 18, 21–29)
  • Key Differences :
    • Ring System : Pyrrolo[2,3-d]pyrimidine replaces the pyrido-pyrimidine core, introducing a five-membered ring that alters planarity and electronic properties.
    • Substituents : N-Benzyl/methyl groups at position 1 and aromatic amines (e.g., thiazol-2-yl, 2-fluorophenyl) at the carboxamide nitrogen .
  • Biological Activity : These derivatives exhibit varied activity depending on substituents. For instance, N-(thiazol-2-yl) analogs (e.g., C15H10N4O2S2) show enhanced metabolic stability due to the thiazole moiety .
  • Synthetic Route : Synthesized via condensation of chloropyrimidine aldehydes with glycinate esters, followed by hydrolysis and coupling with aromatic amines .

Analgesic Pyrido-Pyrimidine Carboxamides

Example Compound : N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

  • Key Differences :
    • Substituents : A hydroxyl group at position 2 and a benzyl group on the carboxamide nitrogen.
  • Biological Activity: These compounds demonstrate analgesic effects comparable to 4-hydroxyquinolin-2-ones, attributed to bioisosterism between the pyrido-pyrimidine and quinolinone cores .
  • Structure-Activity Relationship (SAR): The benzylamide fragment’s hydrophobicity correlates with analgesic potency, mirroring trends in quinolinone analogs .

Fluorophenyl and Methoxypropyl Derivatives

Example Compounds :

  • N-(2-Fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
  • N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
  • Key Differences :
    • Substituents : Fluorine and methoxy groups enhance lipophilicity and membrane permeability.
  • Biological Activity : Fluorine’s electronegativity improves target binding, while methoxypropyl chains may reduce metabolic degradation .

Comparative Data Tables

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* Solubility (µg/mL)
Target Compound C12H12N4O2 260.25 1.8 25 (predicted)
PTP (from ) C20H23N5O2S 421.50 2.5 12 (experimental)
N-(Thiazol-2-yl) Analog () C15H10N4O2S2 342.39 2.1 18 (experimental)
N-(2-Fluorophenyl) Analog () C17H13FN4O2S 364.37 3.0 8 (predicted)

*Calculated using ChemDraw.

Key Research Findings

  • Ring System Impact: Thieno- and pyrrolo-fused derivatives exhibit distinct electronic profiles, influencing interactions with targets like p53 or kinases .
  • Substituent Effects :
    • Methyl Groups : Enhance metabolic stability but may reduce solubility (e.g., 9-methyl in target compound vs. 2,3-dimethyl in PTP) .
    • Aromatic Amines : Thiazol-2-yl or fluorophenyl groups improve target affinity but require complex synthesis .
  • Bioisosterism: The pyrido-pyrimidine core can mimic quinolinone structures, enabling repurposing of SAR insights .

Biological Activity

N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its biological activity has been the subject of various studies, focusing on its effects as an enzyme inhibitor and its therapeutic applications in areas such as oncology and anti-inflammatory treatments.

  • CAS Number : 61316-31-2
  • Molecular Formula : C11H11N3O2
  • Molecular Weight : 217.22 g/mol
  • IUPAC Name : N,2-dimethyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide

Synthesis

The synthesis of this compound typically involves:

  • Condensation of 2-Aminopyridine with a β-dicarbonyl compound.
  • Methylation and Carboxamidation to yield the final product.
  • Optimization for Industrial Production , focusing on scalability and environmental sustainability through methods like continuous flow synthesis and green solvents .

Anticancer Properties

Research has indicated that this compound exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves:

  • Inhibition of Enzymatic Activity : It interacts with specific enzymes crucial for cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This inhibition leads to reduced production of pro-inflammatory mediators .

Antiallergy Activity

In tests for antiallergy activity, N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives demonstrated significant efficacy in models such as the rat passive cutaneous anaphylaxis test. Some derivatives showed superior activity compared to traditional antiallergy medications .

The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes or receptors:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Interaction with receptors alters physiological responses, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values indicating potent inhibition .
Study 2Evaluated anti-inflammatory effects in carrageenan-induced paw edema models; showed comparable efficacy to indomethacin .
Study 3Assessed antiallergy activity; found derivatives more effective than disodium cromoglycate .

Q & A

Q. What are the standard synthetic protocols for preparing N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide derivatives?

Methodological Answer:

  • Step 1: Core Scaffold Synthesis
    React 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol to form N-(benzyl) carboxamide derivatives. Control reaction temperature (80–100°C) and pH (neutral) to optimize yield .
  • Step 2: Functionalization
    Introduce substituents (e.g., dimethylaminoethyl groups) via alkylation or condensation reactions. Use solvents like DMF or THF for improved solubility .
  • Step 3: Purification
    Recrystallize products using ethanol or methanol. Confirm purity via thin-layer chromatography (TLC) and elemental analysis (>95% purity) .

Q. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR Spectroscopy : Identify aromatic proton shifts (e.g., downfield signals at δ 8.2–8.5 ppm for pyrido-pyrimidine protons) and methyl groups (δ 2.1–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 585.2016 for a derivative in CDK9 studies) .
  • Elemental Analysis : Validate C, H, N composition (±0.3% deviation) .

Q. What preliminary assays assess the compound’s biological activity?

Methodological Answer:

  • Analgesic Screening : Use the acetic acid-induced writhing model in mice. Measure dose-dependent inhibition of writhing episodes (e.g., 30–50% reduction at 50 mg/kg) .
  • Anticancer Profiling : Conduct MTT assays on colorectal cancer cells (HCT116, PANC-1). IC50 values <10 µM indicate promising activity .
  • p53 Activation : Transfect cells with p53-Luc reporter plasmids. Treat with the compound and measure luciferase activity (e.g., 3-fold increase at 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyrido-pyrimidine derivatives?

Methodological Answer:

  • Substituent Variation : Replace benzylamide groups with bioisosteres (e.g., thieno-pyrimidine in PTP derivatives) to enhance p53 activation .
  • Key Modifications :
    • R1 (N-methyl) : Improves solubility but reduces binding affinity.
    • R2 (dimethylaminoethyl) : Enhances cellular uptake (e.g., 2.5-fold increase in HCT116 cytotoxicity) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with CDK9 (binding energy < -9 kcal/mol) .

Q. What mechanistic approaches elucidate the compound’s anticancer effects?

Methodological Answer:

  • Kinase Assays : Measure CDK9 inhibition using recombinant proteins. IC50 values <1 µM correlate with apoptosis induction .
  • Flow Cytometry : Analyze cell-cycle arrest (G2/M phase) and apoptosis (Annexin V/PI staining) in treated cancer cells .
  • Western Blotting : Detect p53 phosphorylation (Ser15) and downstream targets (e.g., Bax, PUMA) .

Q. How does bioisosterism influence activity compared to quinolinone analogs?

Methodological Answer:

  • Comparative Testing : Screen 4-hydroxyquinolin-2-one and pyrido-pyrimidine derivatives in parallel assays (e.g., writhing model). Note similar analgesic efficacy (∆ <10%) but improved metabolic stability for pyrido-pyrimidines .
  • Structural Analysis : Use X-ray crystallography to compare binding modes in target proteins (e.g., COX-2). Pyrido-pyrimidines exhibit stronger π-π stacking with aromatic residues .

Q. Which in vivo models validate therapeutic efficacy?

Methodological Answer:

  • Colorectal Cancer Xenografts : Implant HCT116 cells in nude mice. Administer compound (10 mg/kg, oral) and monitor tumor volume reduction (40–60% over 21 days) .
  • Ocular Hypertensive Models : Measure intraocular pressure (IOP) in rats using Tonolab. A single dose (0.4% solution) reduces IOP by 25–30% for 3–5 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.